Cas no 1220033-02-2 (2-Fluoroethyl3-piperidinylether Hydrochloride)
2-Fluoroethyl3-piperidinylether Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoroethyl 3-piperidinyl ether hydrochloride
- 2-Fluoroethyl3-piperidinylether Hydrochloride
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- Inchi: 1S/C7H14FNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H
- InChI Key: XFCWHCXTVGJLAQ-UHFFFAOYSA-N
- SMILES: Cl.FCCOC1CNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
2-Fluoroethyl3-piperidinylether Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F591798-5mg |
2-Fluoroethyl3-piperidinylether Hydrochloride |
1220033-02-2 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F591798-10mg |
2-Fluoroethyl3-piperidinylether Hydrochloride |
1220033-02-2 | 10mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F591798-50mg |
2-Fluoroethyl3-piperidinylether Hydrochloride |
1220033-02-2 | 50mg |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050579-500mg |
2-Fluoroethyl 3-piperidinyl ether hydrochloride |
1220033-02-2 | 500mg |
1966.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050579-2.500g |
2-Fluoroethyl 3-piperidinyl ether hydrochloride |
1220033-02-2 | 2.500g |
5331.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050579-500mg |
2-Fluoroethyl 3-piperidinyl ether hydrochloride |
1220033-02-2 | 500mg |
1966CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050579-2.500g |
2-Fluoroethyl 3-piperidinyl ether hydrochloride |
1220033-02-2 | 2.500g |
5331CNY | 2021-05-07 | ||
| Chemenu | CM311643-1g |
3-(2-Fluoroethoxy)piperidine hydrochloride |
1220033-02-2 | 95% | 1g |
$186 | 2022-09-03 | |
| Chemenu | CM311643-5g |
3-(2-Fluoroethoxy)piperidine hydrochloride |
1220033-02-2 | 95% | 5g |
$559 | 2022-09-03 |
2-Fluoroethyl3-piperidinylether Hydrochloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Fluoroethyl3-piperidinylether Hydrochloride
Professional Introduction to 2-Fluoroethyl3-piperidinylether Hydrochloride (CAS No: 1220033-02-2)
2-Fluoroethyl3-piperidinylether Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1220033-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of ether derivatives, incorporating a fluorinated ethyl group and a piperidine ring, which are structural motifs commonly explored for their potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The significance of 2-Fluoroethyl3-piperidinylether Hydrochloride lies in its utility as a building block in the development of novel therapeutic agents. The presence of a fluorine atom in the ethyl group introduces unique electronic and steric properties, which can influence the binding affinity and metabolic stability of drug candidates. Piperidine rings are widely recognized for their role in enhancing pharmacokinetic profiles, particularly through improving oral bioavailability and reducing peripheral side effects. Consequently, this compound serves as a promising scaffold for designing molecules targeting various therapeutic areas.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated piperidine derivatives in drug discovery. For instance, studies have demonstrated that fluorine substitution can modulate the pharmacological properties of small molecules by affecting their lipophilicity, polarizability, and interaction with biological targets. In particular, 2-Fluoroethyl3-piperidinylether Hydrochloride has been investigated for its potential applications in central nervous system (CNS) drug development. The combination of the fluorinated ethyl group and the piperidine core suggests that this compound may exhibit properties conducive to crossing the blood-brain barrier, a critical requirement for many CNS therapies.
Current research endeavors are focused on leveraging the structural features of 2-Fluoroethyl3-piperidinylether Hydrochloride to develop innovative pharmacological solutions. One notable area of exploration is its use as a precursor in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine atom's ability to enhance binding interactions with protein targets has been exploited to design more potent and selective inhibitors. Additionally, the piperidine moiety contributes to favorable pharmacokinetic properties, reducing off-target effects and improving overall therapeutic efficacy.
The hydrochloride salt form of this compound plays a crucial role in ensuring its compatibility with various synthetic protocols and formulation processes. Salts are often preferred in pharmaceutical formulations due to their improved solubility, stability, and bioavailability. This makes 2-Fluoroethyl3-piperidinylether Hydrochloride a versatile intermediate that can be seamlessly integrated into multi-step synthetic routes without compromising on quality or performance.
In conclusion, 2-Fluoroethyl3-piperidinylether Hydrochloride (CAS No: 1220033-02-2) represents a compelling candidate for further exploration in drug development. Its unique structural composition offers a rich foundation for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications for fluorinated piperidine derivatives, compounds like this are poised to play an increasingly significant role in addressing unmet medical needs across multiple therapeutic domains.
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